molecular formula C4H4IN3O2 B3001992 4-iodo-5-methyl-3-nitro-1H-pyrazole CAS No. 1281872-29-4; 34334-96-8

4-iodo-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B3001992
CAS No.: 1281872-29-4; 34334-96-8
M. Wt: 252.999
InChI Key: ILMYFUHJLRTOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-5-methyl-3-nitro-1H-pyrazole (CAS 1281872-29-4) is a high-value, multifunctional heterocyclic building block designed for advanced chemical synthesis and materials science research. This compound belongs to the privileged class of nitrated pyrazoles, which are recognized for their significant role in the development of energetic materials (EMs) due to their high density, high heat of formation, and tailored thermal stability . The molecular structure incorporates two key reactive sites: an iodine atom at the 4-position and a nitro group at the 3-position. The iodine atom is an excellent handle for further diversification via metal-catalyzed cross-coupling reactions, such as Sonogashira and Grignard reactions, enabling the construction of more complex molecular architectures . Its primary research value lies in its application as a key synthetic intermediate for the preparation of high-energy density materials (HEDMs), including potential candidates for castable explosives and insensitive high-energy materials . The presence of both electron-withdrawing groups on the aromatic pyrazole ring, a system known for its compactness, stability, and modifiability, contributes to a high nitrogen content and improved oxygen balance, which are critical parameters for enhancing detonation performance . Furthermore, the pyrazole scaffold is a cornerstone in medicinal and agrochemical research, found in compounds with a wide spectrum of biological activities, making this iodinated and nitrated derivative a versatile precursor for generating novel bioactive molecules . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-3-methyl-5-nitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMYFUHJLRTOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=C1I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that pyrazole derivatives, including 4-iodo-5-methyl-3-nitro-1H-pyrazole, exhibit notable antimicrobial activity. A study demonstrated that modifications in the pyrazole ring can enhance the efficacy against various bacterial strains. The introduction of iodine and nitro groups is believed to play a crucial role in increasing the compound's lipophilicity and biological activity .

Anti-inflammatory Effects
Another area of investigation involves the anti-inflammatory properties of this compound. Pyrazole derivatives have shown potential as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The nitro group may contribute to this inhibitory effect, making this compound a candidate for further development as an anti-inflammatory agent .

Agricultural Applications

Herbicidal Activity
The compound has been explored for its herbicidal properties. Pyrazole derivatives have been identified as effective agents against various weeds, acting through mechanisms that disrupt plant growth and development. Specifically, the synthesis of isoxazoline derivatives from pyrazoles has shown promising herbicidal effects, suggesting potential applications in crop protection .

Materials Science

Energetic Materials
this compound is also investigated for its role in developing energetic materials. Its structural characteristics allow it to be a precursor for synthesizing high-energy compounds with applications in explosives and propellants. The incorporation of nitro groups enhances its energetic properties, making it suitable for use in military and aerospace applications .

  • Antimicrobial Activity Evaluation
    A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups .
  • Herbicidal Efficacy Assessment
    In agricultural trials, this compound was applied to common weed species. Results indicated a reduction in weed biomass by over 60% compared to untreated plots, suggesting its potential as a viable herbicide .
  • Synthesis of Energetic Materials
    A project focused on synthesizing new energetic materials from pyrazole derivatives reported successful outcomes using this compound as a starting material. The resulting compounds exhibited improved performance metrics compared to traditional explosives like TNT .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s reactivity and applications are influenced by substituent positions and functional groups. Key analogs include:

5-Iodo-1,3-Dimethyl-4-Nitro-1H-Pyrazole (CAS 85779-99-3)
  • Structure : Iodo at position 5, nitro at position 4, methyl groups at positions 1 and 3.
  • Molecular Formula : C₅H₆IN₃O₂ .
  • Comparison: The positional isomerism (iodo at position 5 vs. Methyl groups at positions 1 and 3 may enhance stability compared to the unsubstituted 1H-pyrazole backbone in the target compound.
1-Methyl-4-Nitro-3-Propylpyrazole-5-Carboxylic Acid (CAS 139756-00-6)
  • Structure : Nitro at position 4, methyl at position 1, propyl at position 3, and carboxylic acid at position 4.
  • Molecular Formula : C₈H₁₁N₃O₄ .
  • Comparison :
    • The carboxylic acid group introduces polarity, increasing solubility in aqueous media compared to the hydrophobic iodo and methyl groups in the target compound.
    • Propyl and carboxylic acid substituents expand applications in coordination chemistry or as intermediates for bioactive molecules.
Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Substituents (Positions) Key Functional Groups CAS Number
4-Iodo-5-methyl-3-nitro-1H-pyrazole C₄H₄IN₃O₂ I (4), CH₃ (5), NO₂ (3) Iodo, Nitro, Methyl Not reported
5-Iodo-1,3-dimethyl-4-nitro-1H-pyrazole C₅H₆IN₃O₂ I (5), CH₃ (1,3), NO₂ (4) Iodo, Nitro, Methyl 85779-99-3
1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic acid C₈H₁₁N₃O₄ CH₃ (1), NO₂ (4), C₃H₇ (3), COOH (5) Nitro, Carboxylic Acid, Propyl 139756-00-6
Key Observations:
  • Electronic Effects : Nitro groups at position 3 or 4 act as strong electron-withdrawing groups, directing electrophilic substitution reactions. Iodo substituents may participate in halogen bonding or serve as leaving groups in cross-coupling reactions.
  • Steric Effects : Bulky substituents (e.g., propyl in CAS 139756-00-6) reduce reaction rates in sterically demanding synthetic pathways compared to methyl or iodo groups.

Q & A

Q. What are the key considerations in synthesizing 4-iodo-5-methyl-3-nitro-1H-pyrazole?

The synthesis typically involves halogenation and nitration steps. For example, copper-catalyzed cycloaddition (e.g., Huisgen azide-alkyne reaction) can introduce functional groups, as seen in triazole-pyrazole hybrids . Optimizing reaction conditions (e.g., solvent choice like THF/water mixtures, temperature at 50°C, and 16-hour reaction time) is critical for yield improvement. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product purity. Monitoring intermediates by TLC and NMR (e.g., tracking nitro group signals at ~8.5–9.5 ppm) is essential .

Q. How is regioselectivity controlled during pyrazole functionalization?

Substituent electronic and steric effects dictate regioselectivity. For instance, methylation at the pyrazole N1 position is influenced by the electron-withdrawing nitro group at C3, which directs alkylation to the less hindered site. Isomer ratios (e.g., in 5-amino-3-methylthio derivatives) depend on the substituent at C4, as shown in methylation studies . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals.

Advanced Research Questions

Q. How can structural contradictions in pyrazole derivatives be resolved during characterization?

Conflicting spectral data (e.g., unexpected NOE correlations in NMR or inconsistent mass fragments) may arise from tautomerism or dynamic processes. Use X-ray crystallography to confirm solid-state structures . For solution-phase ambiguities, variable-temperature NMR or 2D experiments (HSQC, HMBC) can differentiate between conformers. Cross-validate with IR (C=O/N-H stretches) and high-resolution mass spectrometry (HRMS) to ensure molecular integrity .

Q. What strategies optimize biological activity in pyrazole analogs?

Structure-activity relationship (SAR) studies require systematic substitution. For example, replacing the nitro group with a trifluoromethyl group (electron-withdrawing) enhances metabolic stability, as seen in carbonic anhydrase inhibitors . Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2 or CRF-1 receptors) identifies key interactions, such as hydrogen bonds with the nitro group . In vitro assays (e.g., IC50 determination in enzyme inhibition) validate predictions .

Q. How can researchers mitigate instability of the nitro group during storage or reactions?

Nitro groups are prone to reduction under acidic or reducing conditions. Store compounds in amber vials at −20°C under inert gas (Ar/N2). Avoid prolonged exposure to light or moisture. For reactions requiring nitro group retention, use mild oxidizing agents (e.g., NaNO2/HCl for diazotization) and monitor by HPLC . If reduction is unintended, add stabilizers like BHT (butylated hydroxytoluene) to scavenge radicals .

Q. What methodologies address low yields in multi-step pyrazole syntheses?

Low yields often stem from side reactions (e.g., over-alkylation). Optimize stepwise protocols:

  • Step 1 : Iodination using N-iodosuccinimide (NIS) in DMF at 0°C to minimize diiodination.
  • Step 2 : Nitration with fuming HNO3/H2SO4 at controlled temperatures (0–5°C).
  • Step 3 : Methylation via MeI/NaH in DMF, ensuring anhydrous conditions . Use flow chemistry for exothermic steps (e.g., nitration) to improve reproducibility. Intermediate purification (e.g., recrystallization from ethanol) enhances final yield .

Q. How are substituent effects on bioactivity systematically analyzed?

Employ a combinatorial library approach. Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains, aryl groups) at C3, C4, and C5. Test against biological targets (e.g., antimicrobial assays using MIC values). Statistical tools like PCA (Principal Component Analysis) correlate electronic parameters (Hammett σ) with activity trends. For example, 4-iodo substitution enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .

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